molecular formula C11H13N5 B11533443 2-(5-Cyano-1-dimethylamino-3-methyl-pyrrolidin-2-ylidene)-malononitrile

2-(5-Cyano-1-dimethylamino-3-methyl-pyrrolidin-2-ylidene)-malononitrile

Cat. No.: B11533443
M. Wt: 215.25 g/mol
InChI Key: WTOBRZNHAKGURA-UHFFFAOYSA-N
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Description

2-(5-Cyano-1-dimethylamino-3-methyl-pyrrolidin-2-ylidene)-malononitrile is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with cyano and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyano-1-dimethylamino-3-methyl-pyrrolidin-2-ylidene)-malononitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the cyano and dimethylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

    Formation of Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Dimethylamino Group Addition: This step often involves the use of dimethylamine in the presence of a suitable base to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-1-dimethylamino-3-methyl-pyrrolidin-2-ylidene)-malononitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(5-Cyano-1-dimethylamino-3-methyl-pyrrolidin-2-ylidene)-malononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-(5-Cyano-1-dimethylamino-3-methyl-pyrrolidin-2-ylidene)-malononitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to alterations in biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Cyano-1-dimethylamino-3-methyl-pyrrolidin-2-ylidene)-malononitrile: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness

The unique combination of cyano and dimethylamino groups in this compound imparts distinct chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-[5-cyano-1-(dimethylamino)-3-methylpyrrolidin-2-ylidene]propanedinitrile

InChI

InChI=1S/C11H13N5/c1-8-4-10(7-14)16(15(2)3)11(8)9(5-12)6-13/h8,10H,4H2,1-3H3

InChI Key

WTOBRZNHAKGURA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C1=C(C#N)C#N)N(C)C)C#N

solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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